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Compound of Interest

Compound Name: 2-Benzyloxy-3-bromopyridine

Cat. No.: B1283523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 2-Benzyloxy-3-bromopyridine. While specific experimental data for this

compound is not readily available in public databases, this document outlines the anticipated

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics based on its chemical structure and data from analogous compounds. It also

details the standard experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 2-(Benzyloxy)-3-bromopyridine

CAS Number: 52200-49-4

Molecular Formula: C₁₂H₁₀BrNO

Molecular Weight: 264.12 g/mol

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Benzyloxy-3-
bromopyridine. These predictions are based on the analysis of its structural fragments: a 3-

substituted pyridine ring, a benzyl group, and an ether linkage.
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Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 - 8.3 Doublet of doublets 1H Pyridine H-6

~7.7 - 7.9 Doublet of doublets 1H Pyridine H-4

~7.2 - 7.5 Multiplet 5H Phenyl H (benzyl)

~6.9 - 7.1 Doublet of doublets 1H Pyridine H-5

~5.4 - 5.6 Singlet 2H Methylene (-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~160 - 165 Pyridine C-2 (C-O)

~148 - 152 Pyridine C-6

~140 - 145 Pyridine C-4

~135 - 138 Phenyl C-ipso (benzyl)

~128 - 130 Phenyl C-ortho, C-meta, C-para (benzyl)

~118 - 122 Pyridine C-5

~110 - 115 Pyridine C-3 (C-Br)

~68 - 72 Methylene (-CH₂-)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic -CH₂-)

1600 - 1580 Strong
C=N/C=C stretch (pyridine

ring)

1490 - 1450 Strong C=C stretch (phenyl ring)

1250 - 1200 Strong C-O-C stretch (aryl ether)

1100 - 1000 Medium C-Br stretch

750 - 690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

263/265
[M]⁺ Molecular ion peak (presence of Br

isotope)

184 [M - Br]⁺

91 [C₇H₇]⁺ (benzyl cation) - often the base peak

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 2-Benzyloxy-3-bromopyridine is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
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¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 30-45

degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or

32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse

sequence. A pulse angle of 30 degrees and a longer relaxation delay (2-5 seconds) are

used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower

natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or TMS.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid Phase (KBr pellet): A small amount of the sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Thin Film: The compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop

of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to

evaporate, leaving a thin film of the sample.

Acquisition: A background spectrum of the empty sample compartment (or the pure KBr

pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is

acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is

usually recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-

MS) or using a direct insertion probe. Electron Ionization (EI) is a common ionization

technique for such molecules.
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Sample Introduction:

GC-MS: A dilute solution of the sample in a volatile solvent is injected into the gas

chromatograph. The compound is separated from the solvent and any impurities on a

capillary column before entering the mass spectrometer.

Direct Insertion: A small amount of the solid sample is placed in a capillary tube and

introduced directly into the ion source of the mass spectrometer.

Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion,

generating a mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Benzyloxy-3-bromopyridine.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Benzyloxy-3-bromopyridine:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283523#2-benzyloxy-3-bromopyridine-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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